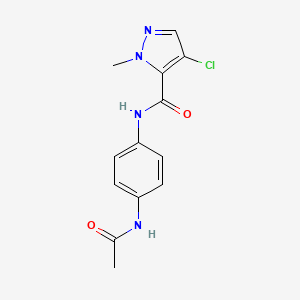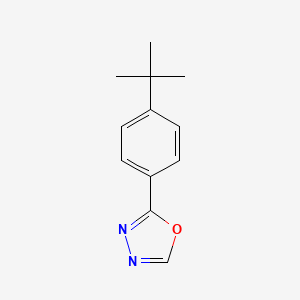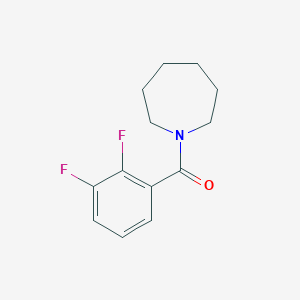
N-(4-BUTYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a urea linkage. The unique structure of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea typically involves the reaction of 4-butylphenyl isocyanate with tetrahydro-2-furanylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylphenyl isocyanate by reacting 4-butylphenylamine with phosgene.
Step 2: Reaction of 4-butylphenyl isocyanate with tetrahydro-2-furanylmethylamine in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Butylphenyl)-N’-methylurea
- N-(4-Butylphenyl)-N’-phenylurea
- N-(4-Butylphenyl)-N’-tetrahydro-2-pyranylmethylurea
Uniqueness
N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-5-13-7-9-14(10-8-13)18-16(19)17-12-15-6-4-11-20-15/h7-10,15H,2-6,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVTFXBWUZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenyl)-N-((1S*,2R*)-2-{[1-(4-methylphenyl)-4-piperidinyl]amino}cyclobutyl)acetamide](/img/structure/B5267634.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5267640.png)

![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one](/img/structure/B5267651.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5267657.png)
![N-(4-FLUOROPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5267664.png)
![4-(3-FLUOROPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5267668.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5267676.png)
![1'-[(sec-butylamino)(oxo)acetyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5267683.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-ol](/img/structure/B5267696.png)
![(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5267702.png)


